molecular formula C11H15ClN2 B8070692 1-Propan-2-ylindol-4-amine;hydrochloride

1-Propan-2-ylindol-4-amine;hydrochloride

Cat. No.: B8070692
M. Wt: 210.70 g/mol
InChI Key: DUKAZEABTLQFGB-UHFFFAOYSA-N
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Description

1-Propan-2-ylindol-4-amine; hydrochloride is an indole-derived amine salt characterized by a propan-2-yl (isopropyl) group attached to the indole ring at position 4, with an amine functional group protonated as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

1-propan-2-ylindol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-8(2)13-7-6-9-10(12)4-3-5-11(9)13;/h3-8H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKAZEABTLQFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Analytical Performance of Hydrochloride Salts

Compound Linearity Range (μg/mL) Accuracy (% Recovery) Precision (% RSD) Source
Pararosaniline HCl 0.1–10.0 98.5–101.2 <2.0
OBT Hydrochloride 2.0–50.0 99.3–100.8 1.5–1.9
Bamifylline HCl 5.0–100.0 98.0–102.0 <1.5




These data suggest that hydrochloride salts generally exhibit robust linearity and precision in analytical methods, likely applicable to 1-propan-2-ylindol-4-amine; hydrochloride .

Binding and Pharmacokinetic Insights

highlights binding studies for dopamine hydrochloride and analogues, demonstrating that substituent polarity and aromaticity significantly influence receptor affinity . For example:

  • Dopamine HCl : High aqueous solubility (~50 mg/mL) due to polar catechol group.
  • Lipophilic analogues : Reduced solubility but enhanced blood-brain barrier penetration.

By analogy, the isopropyl group in 1-propan-2-ylindol-4-amine; hydrochloride may balance solubility (via HCl salt) and membrane permeability (via hydrophobic indole core), though specific data are needed .

Research Implications and Gaps

The comparison underscores the importance of substituent engineering in indole-based hydrochlorides. Key research gaps include:

Solubility and Stability: No direct data exist for the target compound; extrapolation from glucosamine HCl (Table 3 in ) suggests pH-dependent solubility .

Synthetic Routes : Methods for similar compounds (e.g., ’s methyl ester synthesis) could guide scalable production .

Pharmacological Screening : Indole derivatives in and show CNS activity, warranting targeted assays for the propan-2-yl variant .

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